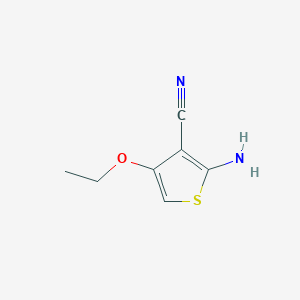

2-Amino-4-ethoxythiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

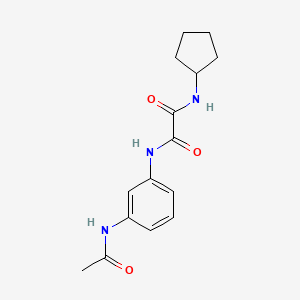

2-Amino-4-ethoxythiophene-3-carbonitrile is a chemical compound with the molecular formula C7H8N2OS . It has a molecular weight of 168.22 and is typically stored in a dark, dry place at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2OS/c1-2-10-6-4-11-7(9)5(6)3-8/h4H,2,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dark place, sealed, and kept dry at 2-8°C .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

2-Amino-4-ethoxythiophene-3-carbonitrile derivatives show potential as antitumor agents. A study on novel targets of 2-aminothiophene derivatives synthesized using Gewald methodology revealed their effectiveness against hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) cell lines (Khalifa & Algothami, 2020).

Synthesis Methods

Solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives has been achieved using high-speed vibration milling, which offers advantages like short reaction time and simple conditions (Xu et al., 2014).

Molecular Fragmentation Studies

The decomposition of 2-aminothiophene-3-carbonitrile derivatives under electronic and chemical ionization has been explored, revealing insights into the main fragmentation routes of molecular ions (Klyba et al., 2018).

Optical Properties

Studies on the optical properties of this compound derivatives in the form of thin films have been conducted, focusing on parameters like absorption, molar extinction coefficient, and electric dipole strength (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optoelectronic and Magnetic Materials

Gewald reaction has been used to synthesize new 2-amino-4-ferrocenylthiophene-3-carbonitrile derivatives, which show promise as precursors for optoelectronic and magnetic materials (Rodlovskaya & Vasnev, 2019).

Photophysical and Thermal Properties

Thiophene-based imine compounds derived from 2-aminothiophene-3-carbonitrile have been studied for their structural characterization, electrochemical, photophysical, and thermal properties (Yildiz et al., 2017).

Photovoltaic Applications

The photovoltaic properties of 2-aminothiophene-3-carbonitrile derivatives and their application in organic-inorganic photodiode fabrication have been explored, showing potential in improving diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

Research on the dielectric properties of 2-aminothiophene-3-carbonitrile derivatives in thin film form has provided insights into parameters like AC electrical conductivity and dielectric behavior (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Photoluminescent Material

The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene, a related compound, indicated its potential as a new class of photoluminescent material, displaying unique absorbance and photoluminescence properties (Ekinci, Horasan, Altundas, & Demir, 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

2-amino-4-ethoxythiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-2-10-6-4-11-7(9)5(6)3-8/h4H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLKSYDDWQIJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CSC(=C1C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2721154.png)

![2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B2721156.png)

![1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2721157.png)

![2'-Phenyl-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2721165.png)

![5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2721166.png)

![2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B2721170.png)

![2-[(2,4,4-Trimethylpentan-2-ylamino)methylidene]propanedinitrile](/img/structure/B2721172.png)

![2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2721173.png)

![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B2721174.png)